molecular formula C18H15NO3S2 B2587455 (Z)-5-(2-methoxybenzylidene)-3-(2-methoxyphenyl)-2-thioxothiazolidin-4-one CAS No. 638139-05-6

(Z)-5-(2-methoxybenzylidene)-3-(2-methoxyphenyl)-2-thioxothiazolidin-4-one

Cat. No. B2587455
CAS RN: 638139-05-6
M. Wt: 357.44
InChI Key: DVNVUENEWNAQRS-WJDWOHSUSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-5-(2-methoxybenzylidene)-3-(2-methoxyphenyl)-2-thioxothiazolidin-4-one is a thiazolidinone derivative that has gained significant attention in scientific research due to its potential therapeutic applications. This compound exhibits a wide range of biological activities, including anti-inflammatory, anti-tumor, anti-diabetic, and anti-oxidant properties.

Mechanism of Action

The mechanism of action of (Z)-5-(2-methoxybenzylidene)-3-(2-methoxyphenyl)-2-thioxothiazolidin-4-one is not fully understood. However, it has been suggested that this compound exerts its biological activities by modulating various signaling pathways, including the NF-κB, MAPK, and PI3K/Akt pathways. Additionally, (Z)-5-(2-methoxybenzylidene)-3-(2-methoxyphenyl)-2-thioxothiazolidin-4-one has been found to inhibit the activity of various enzymes, including COX-2 and 5-LOX, which are involved in the production of pro-inflammatory mediators.
Biochemical and Physiological Effects:
(Z)-5-(2-methoxybenzylidene)-3-(2-methoxyphenyl)-2-thioxothiazolidin-4-one exhibits a wide range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines and enzymes, reduce oxidative stress, and improve insulin sensitivity. Additionally, this compound has been found to induce apoptosis and inhibit cell proliferation in various cancer cell lines.

Advantages and Limitations for Lab Experiments

The advantages of using (Z)-5-(2-methoxybenzylidene)-3-(2-methoxyphenyl)-2-thioxothiazolidin-4-one in lab experiments include its wide range of biological activities, which make it a potential therapeutic agent for various diseases. Moreover, this compound is relatively easy to synthesize and has a moderate to good yield. However, the limitations of using (Z)-5-(2-methoxybenzylidene)-3-(2-methoxyphenyl)-2-thioxothiazolidin-4-one in lab experiments include its limited solubility in aqueous solutions, which may affect its bioavailability and toxicity.

Future Directions

There are several future directions for the research of (Z)-5-(2-methoxybenzylidene)-3-(2-methoxyphenyl)-2-thioxothiazolidin-4-one. One potential area of research is the development of novel derivatives with improved bioavailability and toxicity profiles. Additionally, the potential therapeutic applications of (Z)-5-(2-methoxybenzylidene)-3-(2-methoxyphenyl)-2-thioxothiazolidin-4-one in various diseases, including cancer, diabetes, and inflammation, should be further explored. Furthermore, the mechanism of action of this compound should be elucidated to better understand its biological activities.

Synthesis Methods

The synthesis of (Z)-5-(2-methoxybenzylidene)-3-(2-methoxyphenyl)-2-thioxothiazolidin-4-one can be achieved through various methods, including the reaction of 2-methoxybenzaldehyde with 2-methoxyphenylthiourea in the presence of acetic acid and sodium acetate. Another method involves the reaction of 2-methoxybenzaldehyde with 2-methoxyphenylisothiocyanate in the presence of potassium carbonate. Both methods result in the formation of (Z)-5-(2-methoxybenzylidene)-3-(2-methoxyphenyl)-2-thioxothiazolidin-4-one in moderate to good yields.

Scientific Research Applications

(Z)-5-(2-methoxybenzylidene)-3-(2-methoxyphenyl)-2-thioxothiazolidin-4-one has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and enzymes. Additionally, this compound has been found to possess anti-tumor activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. Moreover, (Z)-5-(2-methoxybenzylidene)-3-(2-methoxyphenyl)-2-thioxothiazolidin-4-one has been shown to have anti-diabetic activity by improving insulin sensitivity and reducing blood glucose levels. Furthermore, this compound exhibits anti-oxidant activity by scavenging free radicals and reducing oxidative stress.

properties

IUPAC Name

(5Z)-3-(2-methoxyphenyl)-5-[(2-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO3S2/c1-21-14-9-5-3-7-12(14)11-16-17(20)19(18(23)24-16)13-8-4-6-10-15(13)22-2/h3-11H,1-2H3/b16-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVNVUENEWNAQRS-WJDWOHSUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C=C2C(=O)N(C(=S)S2)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1/C=C\2/C(=O)N(C(=S)S2)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-5-(2-methoxybenzylidene)-3-(2-methoxyphenyl)-2-thioxothiazolidin-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.